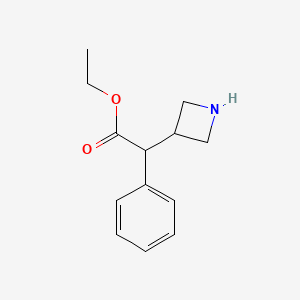
Ethyl 2-(azetidin-3-yl)-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(azetidin-3-yl)-2-phenylacetate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The azetidine ring is known for its unique structural properties, which can impart interesting biological activities to the compounds containing it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(azetidin-3-yl)-2-phenylacetate can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives.
. This photochemical reaction is highly efficient for synthesizing functionalized azetidines, although it may require specific photochemical equipment and conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The aza-Michael addition method is particularly suitable for industrial applications due to its simplicity and efficiency. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(azetidin-3-yl)-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the azetidine ring can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring is substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(azetidin-3-yl)-2-phenylacetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(azetidin-3-yl)-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, thereby modulating the activity of the target proteins. This interaction can lead to various biological effects, including enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 2-(azetidin-3-yl)-2-phenylacetate can be compared with other azetidine derivatives:
2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids: These compounds are used as GABA derivatives and have applications in medicinal chemistry.
3-(prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects.
(azetidin-2-yl)acetic acid: An analogue of homoproline, used in the synthesis of peptides and other biologically active molecules.
This compound stands out due to its unique ester functionality, which can be further modified to enhance its biological activity and pharmacokinetic properties.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl 2-(azetidin-3-yl)-2-phenylacetate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)12(11-8-14-9-11)10-6-4-3-5-7-10/h3-7,11-12,14H,2,8-9H2,1H3 |
InChI Key |
QANFVYJQAHTLDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1CNC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















